

spectroscopic data comparison of different dimethyldecane isomers

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Compound of Interest

Compound Name: 3,6-Dimethyldecane

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A Comparative Guide to the Spectroscopic Data of Dimethyldecane Isomers

For researchers, scientists, and drug development professionals, the accurate identification of isomeric structures is a critical analytical challenge. This guide provides a comparative analysis of spectroscopic data for various dimethyldecane isomers, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The objective is to highlight the distinguishing features in their spectra to aid in isomer differentiation.

Mass Spectrometry Data Comparison

Mass spectrometry of alkanes is characterized by extensive fragmentation, often leading to a diminished or absent molecular ion peak (M^+). The fragmentation patterns are, however, highly informative for distinguishing between isomers. The stability of the resulting carbocations dictates the relative abundance of the fragment ions, with tertiary carbocations being the most stable, followed by secondary and then primary carbocations.

Below is a summary of the key mass spectral fragments for several dimethyldecane isomers. The data is compiled from the NIST Mass Spectrometry Data Center.

| Isomer | Molecular Ion (m/z 170) | Base Peak (m/z) | Key Fragment Ions (m/z) |
|--------------------|---|-----------------|---|
| 2,3-Dimethyldecane | Present, low abundance | 43 | 57, 71, 85, 99, 113, 141 ^[1] |
| 2,6-Dimethyldecane | Present, low abundance | 43 | 57, 71, 85, 99, 113, 127 ^[2] |
| 2,9-Dimethyldecane | Present, low abundance | 43 | 57, 71, 85, 99, 113 ^[3] |
| 3,6-Dimethyldecane | Present, low abundance | 57 | 43, 71, 85, 99, 113, 141 |
| 3,8-Dimethyldecane | Data not readily available in comparable format | - | - |

Interpretation of Fragmentation Patterns:

- **2,3-Dimethyldecane:** The fragmentation is expected to readily occur between C2-C3 and C3-C4 bonds, leading to the formation of stable secondary carbocations.
- **2,6-Dimethyldecane:** Cleavage at the branched positions (C2 and C6) will be favored.
- **2,9-Dimethyldecane:** This symmetrical isomer will likely show fragmentation patterns reflecting cleavage around the branching points at C2 and C9.
- **3,6-Dimethyldecane:** Fragmentation will be favored at the C3 and C6 positions.

Nuclear Magnetic Resonance (NMR) Data Comparison

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. For alkanes, the chemical shifts generally appear in the upfield region of the spectrum (0.7 - 1.5 ppm for ¹H NMR and 10 - 50 ppm for ¹³C NMR). The degree of substitution on a carbon atom influences its chemical shift.

¹H NMR Spectroscopy

Due to the high degree of similarity in the chemical environments of protons in different alkane isomers, their ¹H NMR spectra can be complex and show significant signal overlap. However, the splitting patterns (multiplicities) and integration values are key to distinguishing them.

| Isomer | Predicted Key ¹ H NMR Features |
|--------------------|---|
| 2,3-Dimethyldecane | A complex multiplet region for the methine and methylene protons. Multiple overlapping doublets and triplets for the methyl groups. |
| 2,6-Dimethyldecane | Overlapping signals are expected. The protons on the methyl groups will appear as doublets. |
| 2,9-Dimethyldecane | Due to its symmetry, a simpler spectrum compared to other isomers is expected, with fewer unique signals. |
| 3,6-Dimethyldecane | A complex spectrum with significant signal overlap is anticipated. |
| 3,8-Dimethyldecane | A complex spectrum with significant signal overlap is anticipated. |

Note: Experimental ¹H NMR spectra for most of these isomers are not readily available in public databases. The predictions are based on general principles of NMR spectroscopy for alkanes. A ¹H NMR spectrum for 2,3-dimethyldecane is available, showing a complex series of multiplets in the upfield region, as expected[4].

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is often more informative for distinguishing alkane isomers as it provides a distinct signal for each unique carbon atom. The chemical shifts are sensitive to the local carbon environment.

| Isomer | Number of Unique Carbons | Predicted ^{13}C Chemical Shift Range (ppm) |
|--------------------|--------------------------|--|
| 2,3-Dimethyldecane | 12 | 10 - 40 |
| 2,6-Dimethyldecane | 12 | 10 - 40 |
| 2,9-Dimethyldecane | 6 (due to symmetry) | 10 - 40 |
| 3,6-Dimethyldecane | 12 | 10 - 40 |
| 3,8-Dimethyldecane | 6 (due to symmetry) | 10 - 40 |

Note: While ^{13}C NMR spectra for 2,3-, 2,6-, 2,9-, and **3,6-dimethyldecane** are available in databases like PubChem, tabulated chemical shift data is not consistently provided.[5][6][7][8]

Experimental Protocols

The following are generalized experimental protocols for acquiring GC-MS and NMR data for branched alkanes. Specific parameters will vary depending on the instrumentation and the specific isomers being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

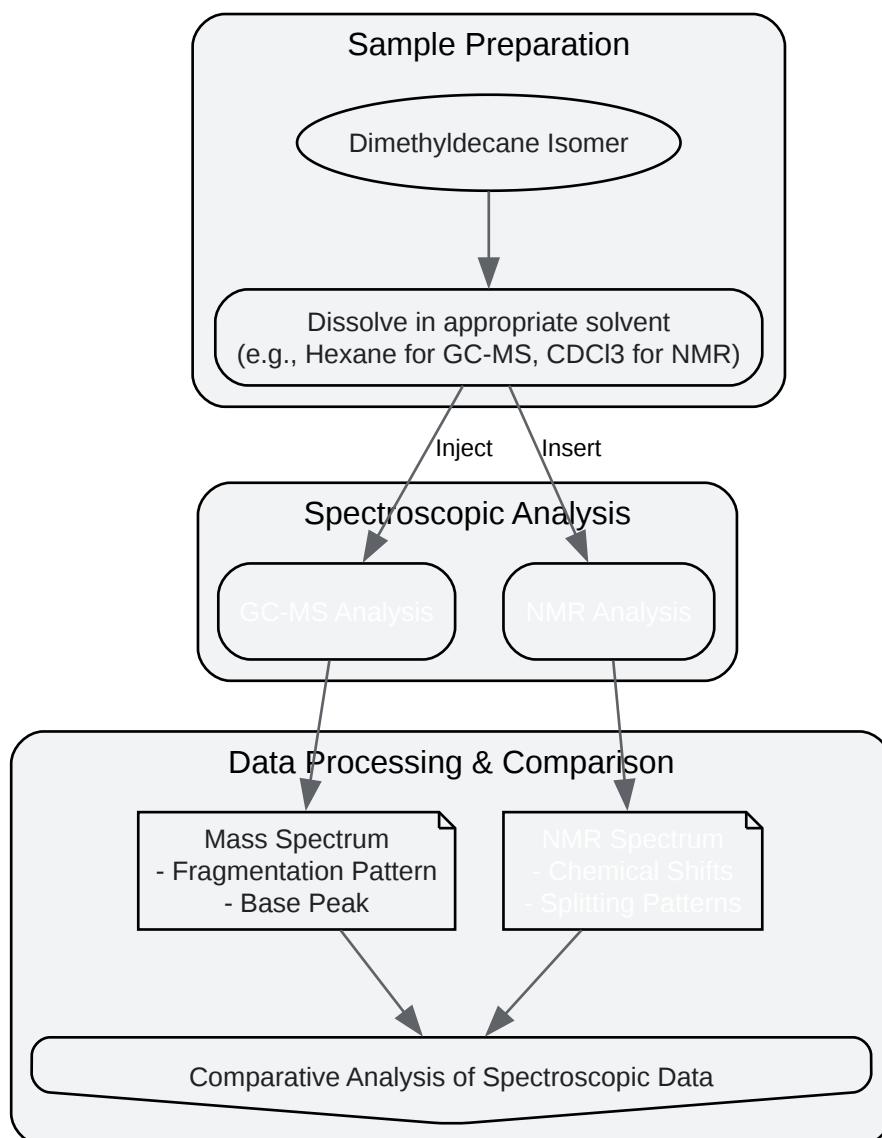
- Sample Preparation: Dilute the dimethyldecane isomer in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 $\mu\text{g}/\text{mL}$.
- GC System: An Agilent 7890A GC (or equivalent) coupled with a mass selective detector.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness), is typically used for alkane separation.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
- MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the dimethyldecane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire proton-decoupled ^{13}C NMR spectra. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of dimethyldecane isomers.



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Workflow for Spectroscopic Data Comparison

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